molecular formula C19H17ClN2O4S3 B2618654 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 1172721-49-1

5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2618654
CAS No.: 1172721-49-1
M. Wt: 468.99
InChI Key: YNSRMVULECGFSN-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves multiple steps:

  • Synthesis of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline intermediate.

  • Chlorination of this intermediate at the 5-position.

  • Coupling with thiophene-2-sulfonamide.

These reactions typically require specific catalysts, temperature control, and inert atmosphere to avoid unwanted side reactions. Detailed reaction conditions are critical for optimizing yield and purity.

Industrial Production Methods: Industrial production may leverage continuous flow techniques to ensure efficient and scalable synthesis. Solvents like dichloromethane and reagents such as thionyl chloride, anhydrous aluminium chloride, and sulfonamide derivatives are typically used. These methods focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, often involving the thiophene ring, which can be oxidized using reagents like m-chloroperbenzoic acid.

  • Reduction: Reduction reactions might target the sulfonamide group, and common reducing agents include lithium aluminium hydride.

  • Substitution: The chloro group is prone to nucleophilic substitution reactions, especially in the presence of bases.

Common Reagents and Conditions

  • Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminium hydride, sodium borohydride.

  • Substitution Reagents: Sodium hydroxide, potassium carbonate, organometallic reagents.

Major Products: These reactions can yield products such as oxidized thiophene derivatives, reduced sulfonamides, and various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in organic synthesis involving heterocyclic compounds.

Biology: In biological research, the compound's potential bioactivity is investigated, including its role as an enzyme inhibitor or receptor ligand.

Industry: Industrial applications might involve its use in materials science, particularly in creating polymers and other advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or altering conformational states, thereby modulating biological pathways. The exact mechanism depends on the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

  • 5-chloro-N-(quinolin-6-yl)thiophene-2-sulfonamide

  • N-(1-(phenylsulfonyl)-tetrahydroquinolin-6-yl)thiophene-2-carboxamide

Uniqueness: The compound's uniqueness lies in its combination of functional groups, which confer unique chemical reactivity and biological activity. It is distinct due to the presence of both the chloro and sulfonamide groups in conjunction with the tetrahydroquinoline core, offering versatile reactivity not commonly found in similar compounds.

This multifaceted reactivity and potential bioactivity make 5-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide a valuable compound for ongoing scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S3/c20-18-10-11-19(27-18)28(23,24)21-15-8-9-17-14(13-15)5-4-12-22(17)29(25,26)16-6-2-1-3-7-16/h1-3,6-11,13,21H,4-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSRMVULECGFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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